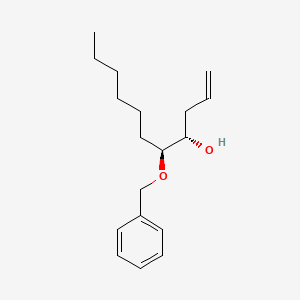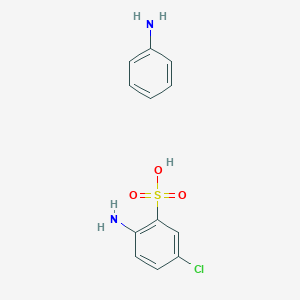
2-Amino-5-chlorobenzenesulfonic acid;aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H6ClNO3S. It is also known by other names such as 5-chloroorthanilic acid and 4-chloroaniline-2-sulfonic acid . This compound is a white powder that is hygroscopic and has a melting point greater than 300°C .
Méthodes De Préparation
2-Amino-5-chlorobenzenesulfonic acid can be synthesized through the sulfonation of 4-chloroaniline. The process involves slowly adding 100% sulfuric acid to a mixture of 4-chloroaniline and diphenyl sulfone, resulting in the formation of 4-chloroaniline-2-sulfonic acid and water . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Amino-5-chlorobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-5-chlorobenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Amino-5-chlorobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The amino and sulfonic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, depending on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-Amino-5-chlorobenzenesulfonic acid can be compared with similar compounds such as:
- 2-Amino-4-chlorobenzenesulfonic acid
- 2-Amino-3-chlorobenzenesulfonic acid
- 2-Amino-6-chlorobenzenesulfonic acid
These compounds share similar structural features but differ in the position of the chlorine atom on the benzene ring. This positional difference can influence their chemical reactivity and applications, making 2-Amino-5-chlorobenzenesulfonic acid unique in its specific properties and uses .
Propriétés
Numéro CAS |
676129-28-5 |
|---|---|
Formule moléculaire |
C12H13ClN2O3S |
Poids moléculaire |
300.76 g/mol |
Nom IUPAC |
2-amino-5-chlorobenzenesulfonic acid;aniline |
InChI |
InChI=1S/C6H6ClNO3S.C6H7N/c7-4-1-2-5(8)6(3-4)12(9,10)11;7-6-4-2-1-3-5-6/h1-3H,8H2,(H,9,10,11);1-5H,7H2 |
Clé InChI |
UUZLOUKVIFPZNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N.C1=CC(=C(C=C1Cl)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12534228.png)
![4-{1-[2-(Dimethylamino)ethyl]-1H-imidazol-2-yl}aniline](/img/structure/B12534232.png)
![2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine](/img/structure/B12534233.png)
![2-[(Cyanomethyl)sulfanyl]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B12534238.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)
![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)
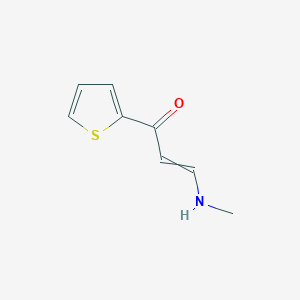
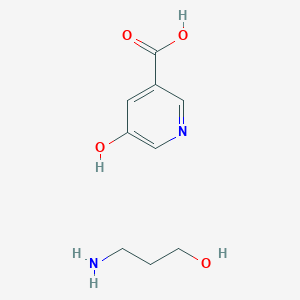

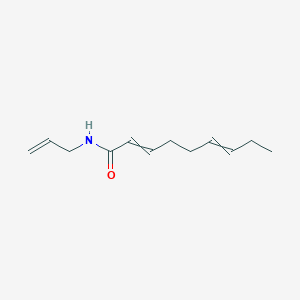
methyl}morpholine](/img/structure/B12534301.png)
![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
